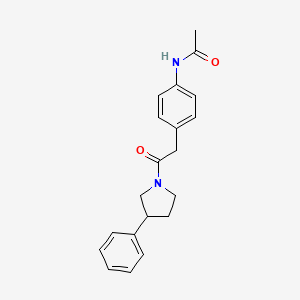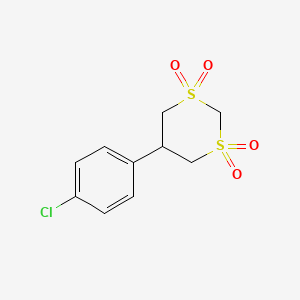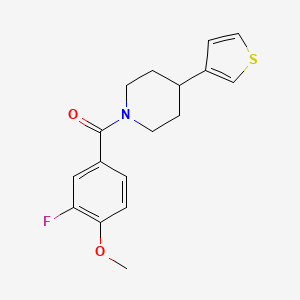
(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
カタログ番号 B2934425
CAS番号:
1797214-06-2
分子量: 319.39
InChIキー: VTXKQNZGKBRGFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a fluoro-methoxyphenyl group, a thiophenyl group, and a piperidinyl group . It’s related to acetophenone derivatives, which are used as synthesis precursors for chalcone derivatives in the application of APIs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the thiophene group, and the attachment of the fluoro-methoxyphenyl group . Protodeboronation of pinacol boronic esters could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The fluoro-methoxyphenyl group would likely contribute to the polarity of the molecule . The piperidine ring and the thiophene group would add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants used. The presence of several functional groups allows for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structural exploration of related compounds. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies. This work contributes to understanding the molecular structure and stability of such compounds (S. Benaka Prasad et al., 2018).
Neuroprotective Activities
- Aryloxyethylamine derivatives, closely related to the chemical structure , have been synthesized and evaluated for their neuroprotective effects. These compounds have shown potential in protecting PC12 cells against glutamate-induced cell death and have been suggested as promising agents for anti-ischemic stroke treatments (Y. Zhong et al., 2020).
Antitubercular Activities
- A series of compounds including [4-(aryloxy)phenyl]cyclopropyl methanones have been synthesized and evaluated for their antitubercular activity. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (S. S. Bisht et al., 2010).
Anticancer Applications
- Piperidine derivatives have been synthesized and shown to have antiproliferative activity, suggesting their potential in cancer therapy. For example, compounds with the piperidine framework have been found to inhibit the growth of human leukemia cells (K. Vinaya et al., 2011).
Synthesis of Fluorinated Compounds
- Research has also focused on the synthesis of fluorinated compounds, which are valuable in various applications due to their enhanced photostability and improved spectroscopic properties. These studies provide scalable access to novel fluorinated analogs of important derivatives (Zachary R. Woydziak et al., 2012).
Radiolabeling and Imaging Studies
- Compounds structurally similar to (3-Fluoro-4-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone have been synthesized and radiolabeled for potential use in imaging studies, such as SPECT and PET, to visualize specific receptors in the brain. This research is crucial for the development of diagnostic tools and understanding neurological diseases (P. Blanckaert et al., 2005).
将来の方向性
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-16-3-2-13(10-15(16)18)17(20)19-7-4-12(5-8-19)14-6-9-22-11-14/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKQNZGKBRGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2934343.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2934344.png)
![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)
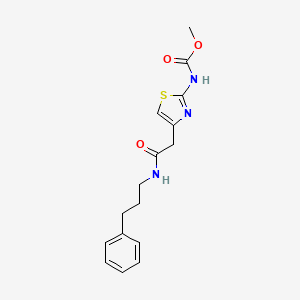
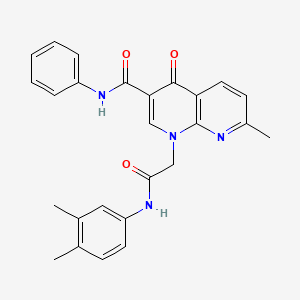
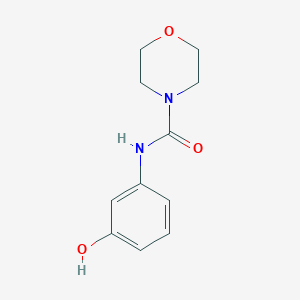
![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![2-[(2-Fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)
